molecular formula C19H21N3O4 B4978595 2-(4-METHOXYPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(4-METHOXYPHENYL)-1-[4-(4-NITROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B4978595
M. Wt: 355.4 g/mol
InChI Key: ORLKVTAMQYHSJS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features both methoxy and nitro functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one typically involves a multi-step process:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Nitro Group: The nitro group can be introduced via nitration of an aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Methoxy Group Introduction: The methoxy group is usually introduced through methylation of a phenol derivative using methyl iodide in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the methoxyphenyl and nitrophenyl piperazine derivatives using a suitable coupling agent such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1-[4-(4-aminophenyl)piperazin-1-yl]ethan-1-one: Similar structure but with an amino group instead of a nitro group.

    2-(4-Methoxyphenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(4-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-18-8-2-15(3-9-18)14-19(23)21-12-10-20(11-13-21)16-4-6-17(7-5-16)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLKVTAMQYHSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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